
CK156: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: CK156

Cat. No.: B10824041

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CK156, a potent and highly selective

inhibitor of Death-Associated Protein Kinase (DAPK)-related Apoptosis-inducing Kinase 1

(DRAK1), also known as Serine/Threonine Kinase 17A (STK17A). This document details its

chemical structure, physicochemical properties, biological activity, and the experimental

protocols used for its characterization.

Chemical Structure and Properties
CK156 is a synthetic, macrocyclic small molecule inhibitor belonging to the pyrazolo[1,5-

a]pyrimidine class of compounds. Its development was guided by the structure of previous

kinase inhibitors, leading to a highly potent and selective molecule.[1][2]

Chemical Structure:

The chemical structure of CK156 is defined by the following identifiers:

SMILES:CC(C)(C)NC(=O)C1=CC2=C(C=C1)N3N=C(OCCOCCNC3=N2)C1=CC=CN=C1

InChI Key:YCFFONJEHNSECY-UHFFFAOYSA-N
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A 2D representation of the chemical structure is provided below.

Caption: 2D chemical structure of CK156.

Physicochemical and Biological Properties
A summary of the key quantitative data for CK156 is presented in the table below for easy

reference and comparison.
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Property Value Reference

Molecular Formula C₂₁H₂₅N₅O₃ [3][4]

Molecular Weight 395.45 g/mol [3][4]

Physical Form White to beige powder [3]

Solubility Soluble in DMSO (2 mg/mL) [3]

Storage Temperature 2-8°C [3]

DRAK1 (STK17A) Binding

Affinity (Kd)
21 nM (ITC) [1][2][5][6]

DRAK1 Cellular IC₅₀ 182 nM (NanoBRET assay) [5][7][8]

CK2α1 IC₅₀ 34 µM (NanoBRET assay) [7][8][9]

CK2α2 IC₅₀ 39 µM (NanoBRET assay) [7][8][9]

Biological Activity and Signaling Pathways
CK156 is a highly selective inhibitor of DRAK1, a member of the DAPK family of

serine/threonine kinases.[7][8][9] DRAK1 is implicated in several cellular processes, including

apoptosis, and has been identified as a potential therapeutic target in oncology and

inflammatory diseases.[1][2][7] The crystal structure of the STK17A (DRAK1) kinase domain in

complex with CK156 has been solved (PDB ID: 7QUF), revealing that CK156 acts as a type I

inhibitor, binding to the ATP-binding site of the kinase.[1][2][6]

DRAK1-Mediated Signaling Pathways
DRAK1 is involved in multiple signaling pathways that regulate cellular functions such as

apoptosis, cell survival, and inflammation. CK156, by inhibiting DRAK1, can modulate these

pathways.

DRAK1 is known to promote apoptosis.[10][11] Overexpression of DRAK1 can induce

apoptotic morphological changes.[11] This process can involve the activation of the JNK

signaling pathway and subsequent cleavage of caspase-3.[10]
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Caption: CK156 inhibits DRAK1-mediated apoptosis signaling.

DRAK1 can act as a negative regulator of the NF-κB signaling pathway by targeting TRAF6 for

degradation.[12][13] This interaction prevents the autoubiquitination of TRAF6 and subsequent

activation of downstream inflammatory signaling.[13]
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Caption: CK156 can modulate the DRAK1-regulated NF-κB pathway.

In certain cancer types, cytoplasmic DRAK1 has been shown to inhibit the tumor-suppressive

activity of TGF-β1 by binding to Smad3 and preventing its complex formation with Smad4.[14]
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Caption: CK156's effect on the DRAK1-TGF-β signaling interaction.
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The characterization of CK156 involves several key experimental procedures to determine its

binding affinity, inhibitory activity, and selectivity. Below are generalized protocols for the

primary assays used.

General Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor

like CK156.
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Caption: A generalized experimental workflow for CK156 characterization.

Isothermal Titration Calorimetry (ITC)
ITC is utilized to directly measure the binding affinity (Kd) of CK156 to the DRAK1 kinase

domain by quantifying the heat released or absorbed during the binding event.[16]
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Methodology:

Sample Preparation:

Prepare a solution of the purified DRAK1 kinase domain (typically 10-50 µM) in a suitable

buffer (e.g., PBS or HEPES-based buffer).

Prepare a solution of CK156 (typically 100-500 µM) in the identical buffer to minimize

heats of dilution.

Degas both solutions to prevent air bubbles.

ITC Experiment:

Load the DRAK1 solution into the sample cell of the ITC instrument.

Load the CK156 solution into the injection syringe.

Perform a series of injections of the CK156 solution into the sample cell while monitoring

the heat change.

Data Analysis:

Integrate the heat flow peaks for each injection.

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)

to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[17]

Radiometric Kinase Assay
This assay measures the enzymatic activity of DRAK1 and the inhibitory effect of CK156 by

quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[9][18][19]

Methodology:

Reaction Setup:
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Prepare a reaction mixture containing the purified DRAK1 enzyme, a suitable substrate

(e.g., a peptide substrate), and varying concentrations of CK156 (or DMSO for control).

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

Reaction Quenching and Separation:

Stop the reaction by adding a quenching solution (e.g., EDTA or acid).

Spot the reaction mixture onto a phosphocellulose membrane or filter paper, which binds

the phosphorylated substrate.

Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

Detection and Analysis:

Quantify the amount of radiolabeled phosphate transferred to the substrate using a

scintillation counter or phosphorimager.

Calculate the percentage of kinase inhibition at each CK156 concentration relative to the

control.

Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method

used to quantify the binding of CK156 to DRAK1 within a cellular environment.[3][5][20]

Methodology:

Cell Preparation:

Co-transfect cells (e.g., HEK293) with two plasmids: one encoding DRAK1 fused to a

NanoLuc® luciferase (the energy donor) and another encoding a tracer-binding protein

fused to HaloTag® (the energy acceptor).
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Culture the transfected cells to allow for protein expression.

Assay Procedure:

Treat the cells with a specific fluorescent ligand (tracer) that binds to the HaloTag® protein.

Add varying concentrations of the test compound (CK156). CK156 will compete with the

tracer for binding to the DRAK1-NanoLuc® fusion protein.

Add the NanoLuc® substrate to initiate the bioluminescent reaction.

Data Acquisition and Analysis:

Measure the luminescence emission at two wavelengths: one for the NanoLuc® donor

and one for the HaloTag® acceptor.

Calculate the BRET ratio (acceptor emission / donor emission).

A decrease in the BRET ratio with increasing concentrations of CK156 indicates

displacement of the tracer and binding of the inhibitor to its target.

Determine the cellular IC₅₀ value by plotting the BRET ratio against the CK156
concentration and fitting the data to a dose-response curve.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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